
Comprehensive Physicochemical and Analytical
Profiling of 2-Chloro-6-(4-
piperidinyloxy)pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
2-Chloro-6-(4-
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Get Quote

Executive Summary
In the landscape of preclinical drug discovery, the physicochemical properties of a starting

scaffold dictate its trajectory through hit-to-lead optimization. 2-Chloro-6-(4-
piperidinyloxy)pyrazine (CAS: 426830-19-5) is a highly versatile building block featuring a

pyrazine core substituted with a reactive chlorine atom and a basic piperidine ether linkage[1].

This whitepaper provides an in-depth technical analysis of the compound's molecular weight

(213.66 g/mol ), its structural implications for pharmacokinetics, and a self-validating analytical

methodology for its exact mass confirmation using High-Resolution Mass Spectrometry

(HRMS).
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The molecular architecture of 2-Chloro-6-(4-piperidinyloxy)pyrazine directly governs its mass

and behavior in both biological systems and analytical instruments. The compound consists of

a heteroaromatic pyrazine ring, which provides rigidity, and a flexible piperidine ring that

introduces a basic secondary amine.

To establish a rigorous analytical foundation, we must first deconstruct its molecular formula

(C₉H₁₂ClN₃O) into its exact monoisotopic mass. This is critical for HRMS validation, where

nominal mass is insufficient for structural confirmation.

Quantitative Physicochemical Data
The following table summarizes the core mass and drug-likeness parameters derived from the

molecular structure[1]:

Parameter Value Analytical Significance

Chemical Formula C₉H₁₂ClN₃O
Base composition for isotopic

profiling.

CAS Registry Number 426830-19-5 Unique chemical identifier.

Average Molecular Weight 213.66 g/mol
Used for macroscopic

stoichiometric calculations.

Exact Monoisotopic Mass 213.0668 Da
Target value for TOF/Orbitrap

HRMS calibration.

Hydrogen Bond Donors (HBD) 1
Favorable for membrane

permeability (Rule of 5).

Hydrogen Bond Acceptors

(HBA)
4

Ensures adequate aqueous

solubility.

Rotatable Bonds 2
Low entropic penalty upon

target binding.
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In modern drug development, a compound's molecular weight is not merely a physical

constant; it is a predictive metric for oral bioavailability. According to 2, an orally active drug

should generally have a molecular weight of less than 500 Daltons to ensure optimal

absorption and permeation across lipid bilayers[2].

The Causality of Low Molecular Weight in Scaffold Selection: At a molecular weight of 213.66

g/mol , 2-Chloro-6-(4-piperidinyloxy)pyrazine is exceptionally "lead-like." When medicinal

chemists optimize a hit compound to increase target affinity, they typically append lipophilic or

polar functional groups, which inevitably increases the total mass. Starting with a low-

molecular-weight scaffold like this pyrazine derivative provides a generous "molecular weight

budget" of ~286 Da. This allows researchers ample room to engineer potency and selectivity

without breaching the 500 Da threshold that often leads to clinical attrition due to poor ADME

(Absorption, Distribution, Metabolism, and Excretion) profiles[2].

Analytical Methodology: HRMS Validation Protocol
To confirm the identity and purity of 2-Chloro-6-(4-piperidinyloxy)pyrazine, High-Resolution

Liquid Chromatography-Mass Spectrometry (LC-HRMS) is the gold standard. The protocol

below is designed as a self-validating system: it not only measures the mass but uses the

intrinsic isotopic signature of the chlorine atom to mathematically prove the structure.

Scientific Rationale for Electrospray Ionization (ESI)
The piperidine ring contains a secondary amine. Because the chargeability of an analyte in

solution dictates its electrospray ionization efficiency, we must manipulate the solvent pH[3]. By

utilizing 0.1% formic acid, we force the basic piperidine nitrogen to pre-protonate in the liquid

phase. This guarantees a robust, high-intensity [M+H]⁺ signal during ESI+[3].

Step-by-Step LC-HRMS Protocol
Step 1: Sample Preparation

Action: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of LC-MS grade

Acetonitrile and Water containing 0.1% Formic Acid. Dilute to a final working concentration of

1 µg/mL.
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Causality: The acidic environment (pH ~2.7) ensures >99% protonation of the piperidine

amine, maximizing ESI+ sensitivity while preventing sample aggregation[3].

Step 2: Chromatographic Separation

Action: Inject 2 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm

particle size). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5

minutes.

Causality: The gradient resolves the highly polar protonated pyrazine from any potential

synthesis byproducts or salt adducts, ensuring the mass spectrometer detects a pure elution

band.

Step 3: Ionization and Detection

Action: Operate the HRMS (Time-of-Flight or Orbitrap) in positive ESI mode. Set the capillary

voltage to 3.5 kV and the desolvation temperature to 350°C.

Causality: These parameters provide optimal droplet desolvation for low-molecular-weight

basic amines, releasing the gas-phase[M+H]⁺ ions into the mass analyzer without causing

thermal fragmentation.

Step 4: Self-Validating Data Processing (Isotopic Profiling)

Action: Extract the ion chromatogram for the theoretical[M+H]⁺ exact mass.

Protonated Exact Mass = 213.0668 Da + 1.0073 Da (proton) = 214.0741 m/z.

Validation Check: You must observe a secondary peak at 216.0711 m/z. Because natural

chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the mass spectrum must display an M and

M+2 peak in a strict 3:1 intensity ratio.

Causality: If the exact mass is within <5 ppm error and the 3:1 isotopic ratio is present, the

system has self-validated the presence of exactly one chlorine atom and confirmed the

molecular weight of 213.66 g/mol .
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The following diagram illustrates the logical progression and causality of the HRMS validation

workflow described above.

1. Sample Preparation
0.1% Formic Acid (pH ~3)
Protonates Piperidine N

2. UHPLC Separation
C18 Reverse-Phase

Resolves Matrix Interference

3. ESI+ Ionization
Generates [M+H]+ Ions

Basic Amine Readily Ionizes

4. TOF/Orbitrap HRMS
Exact Mass Detection

High Mass Accuracy (<5 ppm)

5. Isotopic Validation
Confirm 3:1 Ratio

m/z 214.07 (35Cl) : 216.07 (37Cl)
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Click to download full resolution via product page

Fig 1: LC-HRMS workflow for MW validation of 2-Chloro-6-(4-piperidinyloxy)pyrazine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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